molecular formula C25H24ClNO5S B3531561 4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate

4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate

Cat. No.: B3531561
M. Wt: 486.0 g/mol
InChI Key: USHNYMSAWFCFHH-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzylsulfonyl group, a 3-chloro-2-methylanilino group, and a 4-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylsulfonylbenzyl intermediate, which can be achieved through the sulfonylation of benzyl chloride with sodium sulfite. The resulting benzylsulfonylbenzyl chloride can then be reacted with 3-chloro-2-methylaniline under basic conditions to form the desired anilino intermediate. Finally, the 4-oxobutanoate moiety can be introduced through esterification with succinic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s benzylsulfonyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. The anilino moiety may interact with cellular receptors, modulating signal transduction pathways. Additionally, the 4-oxobutanoate group can participate in covalent bonding with target proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylsulfonyl)benzyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate: Unique due to its combination of functional groups.

    4-(Benzylsulfonyl)benzyl 4-(3-chloroanilino)-4-oxobutanoate: Lacks the methyl group in the anilino moiety.

    4-(Benzylsulfonyl)benzyl 4-(2-methylanilino)-4-oxobutanoate: Lacks the chloro group in the anilino moiety.

Uniqueness

The presence of both the chloro and methyl groups in the anilino moiety of this compound imparts unique chemical properties and potential biological activities compared to similar compounds .

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 4-(3-chloro-2-methylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO5S/c1-18-22(26)8-5-9-23(18)27-24(28)14-15-25(29)32-16-19-10-12-21(13-11-19)33(30,31)17-20-6-3-2-4-7-20/h2-13H,14-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHNYMSAWFCFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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